2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-asparagine tert-butyl ester
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Overview
Description
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-asparagine tert-butyl ester is a complex organic compound that plays a significant role in the field of peptide synthesis. This compound is often used as a protecting group for amino acids, ensuring the accurate and controlled assembly of peptide sequences. Its precise chemical properties make it an essential tool in drug development and disease research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-asparagine tert-butyl ester involves multiple steps. The process typically begins with the acetylation of D-glucopyranose to form 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. This intermediate is then reacted with N2-Fmoc-L-asparagine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the desired product. The final step involves the esterification of the asparagine moiety with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-asparagine tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group of the asparagine.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Various nucleophiles under mild conditions.
Major Products
Hydrolysis: Free D-glucopyranose, asparagine, and tert-butyl alcohol.
Deprotection: Free amine group of asparagine.
Substitution: Modified glucopyranosyl derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-asparagine tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a protecting group in peptide synthesis, ensuring the accurate assembly of peptide sequences.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a crucial role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the large-scale synthesis of peptides and other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. The Fmoc group protects the amine group of asparagine, preventing unwanted side reactions during peptide synthesis. The acetyl groups protect the hydroxyl groups of glucopyranose, ensuring the stability and integrity of the molecule during chemical reactions. The tert-butyl ester protects the carboxyl group of asparagine, further enhancing the compound’s stability.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-threonine
- Fmoc-L-glutamic acid γ-tert-butyl ester hydrate
- Fmoc-γ-carboxy γ-(di-tert-butyl ester)-L-glutamic acid
Uniqueness
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-asparagine tert-butyl ester is unique due to its specific combination of protecting groups and its application in peptide synthesis. While similar compounds also serve as protecting groups, the specific arrangement and properties of this compound make it particularly effective in ensuring the accurate and controlled assembly of peptide sequences.
Properties
Molecular Formula |
C37H44N2O14 |
---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
tert-butyl (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C37H44N2O14/c1-19(40)47-18-29-31(49-20(2)41)32(50-21(3)42)33(51-22(4)43)34(52-29)39(28(16-30(38)44)35(45)53-37(5,6)7)36(46)48-17-27-25-14-10-8-12-23(25)24-13-9-11-15-26(24)27/h8-15,27-29,31-34H,16-18H2,1-7H3,(H2,38,44)/t28-,29+,31+,32-,33+,34+/m0/s1 |
InChI Key |
MBKMYXJEPNRNOK-PKHUEJDISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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